

# Chiauranib (Ibcasertib): A Technical Guide to a Multi-Target Kinase Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chiauranib*  
Cat. No.: B1574309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chiauranib** (also known as Ibcasertib or CS2164) is a potent, orally active small molecule inhibitor that targets multiple key kinases implicated in cancer progression.<sup>[1][2]</sup> It exerts its anti-tumor effects through the simultaneous inhibition of kinases involved in angiogenesis, mitosis, and inflammation.<sup>[3]</sup> This technical guide provides a comprehensive overview of **Chiauranib**, including its target profile, preclinical and clinical data, detailed experimental methodologies, and the signaling pathways it modulates.

## Core Mechanism and Target Profile

**Chiauranib** is a multi-target inhibitor that potently targets key kinases driving tumor growth, vascularization, and immune evasion.<sup>[1][4]</sup> Its primary targets include Aurora B kinase, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor alpha (PDGFR $\alpha$ ), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R).<sup>[1][2]</sup> The half-maximal inhibitory concentrations (IC<sub>50</sub>) for these targets are in the low nanomolar range, indicating high potency.<sup>[1][4]</sup>

## Table 1: Kinase Inhibition Profile of Chiauranib

| Target Kinase  | IC50 Range (nM) | Primary Function in Cancer                                                 | Reference                               |
|----------------|-----------------|----------------------------------------------------------------------------|-----------------------------------------|
| Aurora B       | 1-9             | Mitosis, cell cycle control                                                | <a href="#">[1]</a> <a href="#">[4]</a> |
| VEGFR1         | 1-9             | Angiogenesis, vasculogenesis                                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| VEGFR2         | 1-9             | Angiogenesis, vascular permeability                                        | <a href="#">[1]</a> <a href="#">[4]</a> |
| VEGFR3         | 1-9             | Lymphangiogenesis                                                          | <a href="#">[1]</a> <a href="#">[4]</a> |
| PDGFR $\alpha$ | 1-9             | Cell proliferation, angiogenesis                                           | <a href="#">[1]</a> <a href="#">[4]</a> |
| c-Kit          | 1-9             | Cell survival, proliferation                                               | <a href="#">[1]</a> <a href="#">[4]</a> |
| CSF-1R         | 1-9             | Macrophage differentiation and survival, tumor microenvironment modulation | <a href="#">[1]</a> <a href="#">[4]</a> |

## Preclinical and Clinical Data

### Preclinical Efficacy

In preclinical studies, **Chiauranib** has demonstrated significant anti-tumor activity in various cancer models.

| Parameter                       | Value/Observation                                                                               | Model System                          | Reference           |
|---------------------------------|-------------------------------------------------------------------------------------------------|---------------------------------------|---------------------|
| Cell Cycle Arrest               | G2/M phase arrest                                                                               | Human tumor cell lines (e.g., Molt-4) | <a href="#">[1]</a> |
| Phospho-Histone H3 Inhibition   | Concentration-dependent reduction                                                               | Molt-4 cells                          | <a href="#">[1]</a> |
| Anti-Angiogenic Activity        | Suppression of VEGFR/PDGFR phosphorylation, inhibition of cell proliferation and tube formation | HUVEC and NIH3T3 cells                | <a href="#">[1]</a> |
| In Vivo Tumor Growth Inhibition | Remarkable regression or complete inhibition                                                    | Human tumor xenograft models          | <a href="#">[1]</a> |
| Oral Dosing in Xenografts       | 0.5-40 mg/kg, once daily                                                                        | Mouse xenograft models                | <a href="#">[1]</a> |

## Clinical Trial Findings

A Phase I dose-escalation study has been conducted to evaluate the safety, tolerability, and pharmacokinetics of **Chiauranib** in patients with advanced solid tumors.

| Parameter                               | Finding                                                                             | Reference |
|-----------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)            | 50 mg, once daily                                                                   | [5]       |
| Dose-Limiting Toxicity (DLT)            | Grade 3 hypertension at 65 mg/day                                                   | [5]       |
| Common Treatment-Related Adverse Events | Fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, hypertension | [6]       |
| Preliminary Efficacy                    | 12 out of 18 patients achieved stable disease                                       | [6]       |

## Experimental Protocols

### Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay - Representative Protocol)

This protocol outlines a general procedure for determining the IC<sub>50</sub> of **Chiauranib** against its target kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

#### Materials:

- Recombinant human kinase (e.g., Aurora B, VEGFR2)
- Fluorescein-labeled substrate peptide
- Terbium-labeled anti-phospho substrate antibody
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- **Chiauranib** (serially diluted)

- 384-well assay plates

Procedure:

- Prepare a 2X kinase solution in assay buffer.
- Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Km for the specific kinase.
- Add 2.5  $\mu$ L of serially diluted **Chiauranib** to the assay plate wells.
- Add 2.5  $\mu$ L of the 2X kinase solution to each well.
- Initiate the reaction by adding 5  $\mu$ L of the 2X substrate/ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 10  $\mu$ L of a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).
- Calculate the emission ratio and plot against the **Chiauranib** concentration to determine the IC50 value.

## Cell Proliferation Assay (CCK-8 Assay)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of **Chiauranib** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., DOHH2)
- Complete cell culture medium

- **Chiauranib** (serially diluted)
- CCK-8 solution
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium.[7][8]
- Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.[7][8]
- Add 10  $\mu$ L of serially diluted **Chiauranib** to the appropriate wells. Include a vehicle control (DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
- Add 10  $\mu$ L of CCK-8 solution to each well.[7][8][9]
- Incubate the plate for 1-4 hours at 37°C.[7][8][9]
- Measure the absorbance at 450 nm using a microplate reader.[7][8]
- Calculate the percentage of cell viability relative to the vehicle control and plot against the **Chiauranib** concentration to determine the IC50 value.

## In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Chiauranib** in a subcutaneous xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)

- Human cancer cell line (e.g., DOHH2)
- Matrigel (optional)
- **Chiauranib** formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Culture the cancer cells to a sufficient number and ensure high viability (>90%).
- Resuspend the cells in a suitable buffer (e.g., PBS or serum-free media), with or without Matrigel.
- Subcutaneously inject  $1 \times 10^7$  cells in a volume of 100-200  $\mu\text{L}$  into the flank of each mouse.
- Monitor the mice for tumor formation.
- When tumors reach a palpable size (e.g., 100-150  $\text{mm}^3$ ), randomize the mice into treatment and control groups.[\[10\]](#)
- Administer **Chiauranib** (e.g., 10 mg/kg/day) or vehicle control orally once daily.
- Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width<sup>2</sup>)/2.[\[10\]](#)
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for the specified duration (e.g., 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

## Signaling Pathways and Visualizations

**Chiauranib's** multi-targeted nature allows it to disrupt several critical signaling pathways involved in cancer progression.



[Click to download full resolution via product page](#)

Figure 1: Multi-target inhibition mechanism of **Chiauranib**.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of the VEGFR2/ERK/STAT3 signaling pathway by **Chiauranib**.

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for the development of **Chiauranib**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiauranib | Aurora Kinase | FLT | c-Kit | c-Fms | VEGFR | TargetMol [targetmol.com]
- 5. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. dojindo.co.jp [dojindo.co.jp]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chiauranib (Ibcasertib): A Technical Guide to a Multi-Target Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#chiauranib-ibcasertib-as-a-multi-target-inhibitor>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)